5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid
Overview
Description
5-Bromo-3,6-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position, methyl groups at the 3rd and 6th positions, and a carboxylic acid group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid typically involves the bromination of 3,6-dimethylindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5th position. The resulting 5-bromo-3,6-dimethylindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3,6-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substituted Indoles: Products with various functional groups replacing the bromine atom.
Quinones and Dihydro Derivatives: Products formed through oxidation and reduction reactions.
Biaryl Compounds: Products formed through coupling reactions.
Scientific Research Applications
5-Bromo-3,6-dimethyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
5-Bromo-1H-indole-3-carboxylic acid: Similar structure but lacks the methyl groups at the 3rd and 6th positions.
3,6-Dimethyl-1H-indole-2-carboxylic acid: Similar structure but lacks the bromine atom at the 5th position.
5-Bromo-3-methyl-1H-indole-2-carboxylic acid: Similar structure but has only one methyl group at the 3rd position
Uniqueness: 5-Bromo-3,6-dimethyl-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and two methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-5-3-9-7(4-8(5)12)6(2)10(13-9)11(14)15/h3-4,13H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCOMIBNBCDZKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894853-35-1 | |
Record name | 5-bromo-3,6-dimethyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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